2-(chloromethyl)-9bH-perimidine
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Overview
Description
2-(Chloromethyl)-9bH-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloromethyl group in the 2-position of the perimidine ring enhances its reactivity, making it a valuable compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-9bH-perimidine typically involves the reaction of 2-aminobenzylamine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently cyclized to form the perimidine ring. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-9bH-perimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted perimidines.
Oxidation: The compound can be oxidized to form perimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the perimidine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted perimidines with various functional groups.
Oxidation: Perimidine N-oxides.
Reduction: Reduced perimidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-9bH-perimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-9bH-perimidine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acids in proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a perimidine ring.
2-Chloromethyl-5-nitroimidazole: Contains a nitro group, which imparts different reactivity and biological activity.
2-Chloromethyl-6-methylpyridine: A pyridine derivative with different electronic properties.
Uniqueness: 2-(Chloromethyl)-9bH-perimidine is unique due to its perimidine ring structure, which provides distinct electronic and steric properties. The presence of the chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C12H9ClN2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(chloromethyl)-9bH-perimidine |
InChI |
InChI=1S/C12H9ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6,12H,7H2 |
InChI Key |
XYWITOVPSQGTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CC3=NC(=NC(=C1)C23)CCl |
Origin of Product |
United States |
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